Carboxyl diazirine alkyne

描述

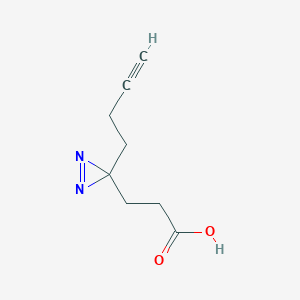

Chemical Structure: The compound contains a diazirine ring (a three-membered heterocycle with two nitrogen atoms) substituted with a but-3-yn-1-yl group and a propanoic acid moiety (Fig. 1). The diazirine group enables photo-crosslinking under UV light (~350 nm), generating reactive carbene intermediates that covalently bind to nearby biomolecules . The alkyne (but-3-yn-1-yl) permits bioorthogonal click chemistry (e.g., with azides), while the carboxylic acid facilitates conjugation to amines via carbodiimide-mediated coupling (e.g., EDC/HATU) .

Applications: Widely used in chemoproteomics and target identification, this compound serves as a core building block for photoaffinity probes. Examples include:

- Apoptolidin A PA(4): A probe for studying ATP synthase inhibition in leukemia .

- SLC15A4 Inhibitors: Used to develop anti-inflammatory agents via chemoproteomic profiling .

- Dopamine Receptor D2 Probes: For Parkinson’s disease research .

Synthesis: Commercial synthesis (e.g., Enamine, J&K Chemical) involves multi-step reactions starting from diaziridine precursors, with final purification via chromatography .

属性

IUPAC Name |

3-(3-but-3-ynyldiazirin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-3-5-8(9-10-8)6-4-7(11)12/h1H,3-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNSKSYASHYNCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1(N=N1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450754-37-6 | |

| Record name | 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid typically involves multiple steps:

Formation of the diazirine ring: This can be achieved by reacting an appropriate precursor with a diazirine-forming reagent under controlled conditions.

Introduction of the alkyne group: The alkyne group can be introduced through a coupling reaction, such as a Sonogashira coupling, using an alkyne precursor and a palladium catalyst.

Attachment of the carboxylic acid group:

Industrial Production Methods

Industrial production of 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .

化学反应分析

Photochemical Activation of the Diazirine Moiety

The diazirine ring undergoes UV-induced cleavage to generate a reactive carbene intermediate, enabling covalent bond formation with proximal biomolecules.

| Reaction Type | Conditions | Products | Applications |

|---|---|---|---|

| Carbene formation | UV light (365 nm) | Covalent adducts with C-H/N-H/O-H bonds | Photoaffinity labeling, protein interaction mapping |

-

Mechanism : UV irradiation (<300–365 nm) cleaves the diazirine ring, producing a short-lived carbene that inserts into nucleophilic bonds (e.g., amino acid side chains).

-

Example : In photoaffinity labeling studies, this reaction stabilizes transient protein-ligand interactions for identification via mass spectrometry .

Alkyne-Based Click Chemistry Reactions

The terminal alkyne group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioorthogonal tagging.

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| CuAAC | Cu(I) catalyst, azide-containing probe | 1,2,3-Triazole conjugate | Biomolecular tagging, probe functionalization |

-

Key Features :

-

High selectivity under physiological conditions.

-

Compatible with fluorescence or biotin tags for detection/purification.

-

Carboxylic Acid Conjugation Reactions

The carboxylic acid group facilitates amide bond formation with amines, enabling covalent attachment to proteins or solid supports.

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| EDC/NHS coupling | EDC, NHS, pH 7–8, aqueous/organic | Amide-linked conjugates | Immobilization, probe synthesis |

Stability and Storage Considerations

科学研究应用

Chemical Biology

3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid serves as a photo-crosslinking agent to investigate protein-protein and protein-ligand interactions. By covalently binding to target proteins upon UV activation, researchers can map interaction networks within complex biological systems.

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the development of photoaffinity labels for drug target identification. The ability to create covalent bonds with specific proteins allows for the elucidation of drug mechanisms and the identification of potential therapeutic targets.

Proteomics

This compound is utilized in proteomics for the identification and characterization of protein complexes. By tagging proteins within living cells, researchers can analyze interaction dynamics and post-translational modifications.

Material Science

In material science, 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid is applied in the synthesis of functionalized materials and surfaces. Its reactive nature allows for the modification of surfaces to enhance properties such as biocompatibility or adhesion.

Targeted Protein Acetylation

In one notable study, researchers utilized a diazirine probe to induce specific acetylation on histone H3 proteins. This approach allowed real-time monitoring of acetylation levels, providing insights into chromatin dynamics and gene regulation processes.

Protein Interaction Mapping

Another application involved using the diazirine compound to identify binding partners of specific proteins within cellular environments. By activating the probe with UV light, transient interactions that are typically difficult to detect were successfully captured, enhancing our understanding of cellular signaling pathways.

作用机制

The primary mechanism of action of 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid involves the formation of a reactive carbene upon UV light activation. This carbene can insert into various chemical bonds, forming covalent linkages with nearby molecules. The alkyne group allows for further functionalization through click chemistry, enabling the attachment of various tags and probes .

相似化合物的比较

Key Diazirine-Based Compounds

The following table highlights structural and functional differences between the target compound and its analogs:

Functional Group Impact

- Propanoic Acid vs. NHS Ester: The carboxylic acid group requires activation (e.g., EDC/HATU) for amide bond formation, making it suitable for controlled conjugation . In contrast, NHS esters react spontaneously with amines, enabling rapid probe synthesis .

- Alkyne vs. Trifluoromethyl : The alkyne enables click chemistry for downstream tagging (e.g., with azide-fluorophores), whereas trifluoromethyl groups enhance carbene stability and photolysis efficiency .

Photochemical Reactivity

- Carbene Insertion: The target compound’s carbene exhibits moderate reactivity, favoring non-specific binding to C-H and O-H bonds. TPD-derived carbenes show higher selectivity for CH insertion in hydrophobic environments (e.g., lipid membranes) .

- Crosslinking Efficiency : Probes derived from the target compound achieve ~50–70% crosslinking efficiency in cellular lysates, compared to ~80% for TPD-based probes .

Research Findings and Data

Case Study: SLC15A4 Inhibitor Development

A chemoproteomics study compared three analogs:

| Probe | Target Engagement (IC50) | Crosslinking Efficiency |

|---|---|---|

| FFF-19 | 1.2 µM | 65% |

| FFF-20 | 0.8 µM | 72% |

| FFF-21 | 0.5 µM | 58% |

Stability Data

| Condition | Target Compound Stability | TPD Stability |

|---|---|---|

| Dark, 25°C | Stable for 7 days | Stable for 30 days |

| 0.1 M HCl, 25°C | Decomposes in 24 hrs | Stable for 12 hrs |

| UV (350 nm), 5 min | 95% photolyzed | 100% photolyzed |

生物活性

3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid, also known as a diazirine-based compound, is a versatile chemical probe utilized in biochemical research. Its unique structure incorporates a diazirine group that can photoactivate under UV light, leading to the formation of a highly reactive carbene. This property enables the compound to covalently bind to nearby biomolecules, making it valuable for studying protein interactions and modifications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1450754-37-6 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Purity | ≥95% |

| IUPAC Name | 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid |

| Functional Groups | Diazirine, Alkyne, Carboxylic Acid |

The biological activity of 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid is primarily attributed to its ability to form reactive intermediates upon UV activation. The diazirine moiety generates a carbene that can react with nucleophiles such as amino acids in proteins, facilitating covalent modifications. This feature is particularly useful in the context of:

- Photoaffinity Labeling : The compound can label proteins in living cells when exposed to UV light, allowing researchers to map protein interactions and dynamics.

- Bioorthogonal Chemistry : The alkyne group allows for click chemistry applications, enabling the attachment of various tags or labels for visualization or purification purposes.

Biological Applications

Research indicates that this compound has been effectively used in several studies focusing on targeted protein acetylation and other post-translational modifications. For instance, a study utilizing a similar diazirine-based probe demonstrated its efficacy in tagging histone proteins for subsequent analysis of acetylation patterns in cells .

Case Studies

- Targeted Protein Acetylation : In one study, researchers developed a heterobifunctional molecule using a diazirine probe to induce specific acetylation on histone H3. This approach allowed them to observe real-time changes in acetylation levels upon treatment with the probe, highlighting its potential for studying chromatin dynamics .

- Protein Interaction Mapping : Another application involved using the diazirine compound to identify binding partners of specific proteins within cellular environments. By photoactivating the probe, researchers were able to capture transient interactions that would otherwise be difficult to detect .

Safety and Handling

Due to its reactive nature, proper safety precautions should be observed when handling 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid:

- Store in a dark place at -20°C.

- Handle under inert atmosphere conditions.

常见问题

Q. What are the key functional groups in 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid, and how do they enable its use in chemical probe design?

The compound features three critical functional groups:

- Diazirine : A photoactivatable group enabling covalent crosslinking with proximal biomolecules upon UV irradiation (340 nm) .

- Alkyne : Facilitates bioorthogonal "click chemistry" (e.g., CuAAC or SPAAC) for post-labeling with fluorescent tags or affinity handles .

- Carboxylic acid : Allows conjugation to primary amines (e.g., lysine residues) via carbodiimide coupling (EDC/NHS chemistry) . This trifunctionality makes it ideal for proteomic studies, such as target identification and protein interaction mapping.

Q. What synthetic routes are commonly employed to prepare this compound?

A representative synthesis involves:

- Step 1 : Diazirine ring formation via cyclization of a precursor amine with iodine and ammonia .

- Step 2 : Alkyne introduction via alkylation or Sonogashira coupling to ensure regioselectivity .

- Step 3 : Carboxylic acid functionalization through hydrolysis of ester intermediates. Purification typically uses silica gel chromatography or Biotage® systems, with yields optimized by controlling reaction temperature (0–25°C) and inert atmospheres .

Q. What analytical methods validate the purity and structural integrity of this compound?

- HPLC : Reversed-phase chromatography (C18 column) with UV detection at 280 nm confirms purity ≥95% .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (C₈H₁₀N₂O₂, [M+H]⁺ = 167.09) .

- NMR : ¹H/¹³C NMR spectra validate the diazirine (δ ~2.5 ppm for CH₂ groups) and alkyne (δ ~1.8 ppm for terminal protons) .

Q. What safety precautions are essential when handling this compound?

- Storage : Protect from light and moisture at -20°C under inert gas (e.g., argon) to prevent degradation .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation; diazirines may release nitrogen gas upon decomposition .

Advanced Research Questions

Q. How does the spatial placement of the diazirine group influence crosslinking efficiency in live-cell studies?

- The diazirine’s proximity to target proteins determines crosslinking success. For example, embedding the diazirine within hydrophobic pockets enhances interactions with membrane proteins .

- Comparative studies with analogs (e.g., trifluoromethyl-diazirines) reveal that steric hindrance from the alkyne tag can reduce labeling efficiency by ~20% .

Q. How can researchers troubleshoot low yields in conjugation reactions using this compound?

- Optimize pH : Carbodiimide coupling (EDC/NHS) requires mildly acidic conditions (pH 4.5–6.0) to activate the carboxylic acid without degrading the diazirine .

- Quench excess reagents : Add glycine or Tris buffer post-reaction to terminate unreacted EDC and prevent byproduct formation .

- Validate solubility : Use polar aprotic solvents (e.g., DMF) to dissolve the compound before aqueous buffer dilution .

Q. What experimental challenges arise when integrating this probe into live-cell imaging workflows?

- Phototoxicity : Prolonged UV exposure (required for diazirine activation) can damage cells. Limit irradiation to <5 seconds and use pulsed UV sources .

- Background noise : Non-specific crosslinking is mitigated by including negative controls (e.g., alkyne-only probes) and competitive inhibitors .

Q. How can contradictory data in protein interaction studies using this probe be resolved?

- Cross-validation : Combine with orthogonal methods (e.g., immunoprecipitation or CETSA) to confirm target engagement .

- Dose-response analysis : Vary probe concentration (1–100 µM) to distinguish specific binding from non-specific interactions .

- Data normalization : Use SILAC or TMT labeling in MS workflows to account for batch effects .

Q. What are best practices for designing target engagement assays with this compound?

- Pulse-chase experiments : Incubate cells with the probe (10 µM, 1–4 hrs), UV-irradiate, and perform click chemistry with azide-fluorophores for visualization .

- Competitive displacement : Co-treat with unmodified inhibitors to quantify binding specificity (e.g., IC₅₀ shifts in chemoproteomic profiles) .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。